

A Comparative Analysis of Aminotetrahydropyran and Aminocyclohexanol Scaffolds in Drug Discovery

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Compound of Interest

Compound Name: *TRANS-4-AMINOTETRAHYDROPYRAN-3-OL*

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For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a scaffold is a critical determinant of a drug candidate's ultimate success. The aminotetrahydropyran and aminocyclohexanol moieties are prevalent structural motifs in a vast array of biologically active compounds. This guide provides an objective comparison of these two scaffolds, supported by experimental data, to inform rational drug design and scaffold selection.

I. Physicochemical and Pharmacokinetic Properties: A Comparative Overview

The strategic replacement of a methylene group in a cyclohexane ring with an oxygen atom to form a tetrahydropyran ring is a common bioisosteric substitution in drug design. This modification can significantly impact a molecule's physicochemical and pharmacokinetic properties. While direct comparative studies on aminotetrahydropyran and aminocyclohexanol are limited, we can infer potential differences based on the inherent properties of the parent ring systems and data from related compounds.^[1]

Property	Aminotetrahydropyran	Aminocyclohexanol	Rationale for Difference
Molecular Weight	~101.15 g/mol	~115.17 g/mol [2][3]	The replacement of a CH ₂ group with an oxygen atom reduces the molecular weight.
Calculated logP (ClogP)	Lower	Higher	The oxygen atom in the tetrahydropyran ring increases polarity and reduces lipophilicity.
Aqueous Solubility	Generally Higher	Generally Lower	The hydrogen bond accepting capacity of the ether oxygen in the tetrahydropyran ring can improve solubility.
Hydrogen Bond Acceptors	2 (amine and ether oxygen)	1 (amine)	The ether oxygen provides an additional site for hydrogen bonding interactions.
Metabolic Stability	Potentially higher	Can be susceptible to oxidation	The ether linkage in the tetrahydropyran ring can be more stable to metabolic oxidation compared to a methylene group in the cyclohexane ring.
Plasma Clearance	Potentially lower	Potentially higher	Increased polarity and solubility can sometimes lead to lower plasma clearance.[1]

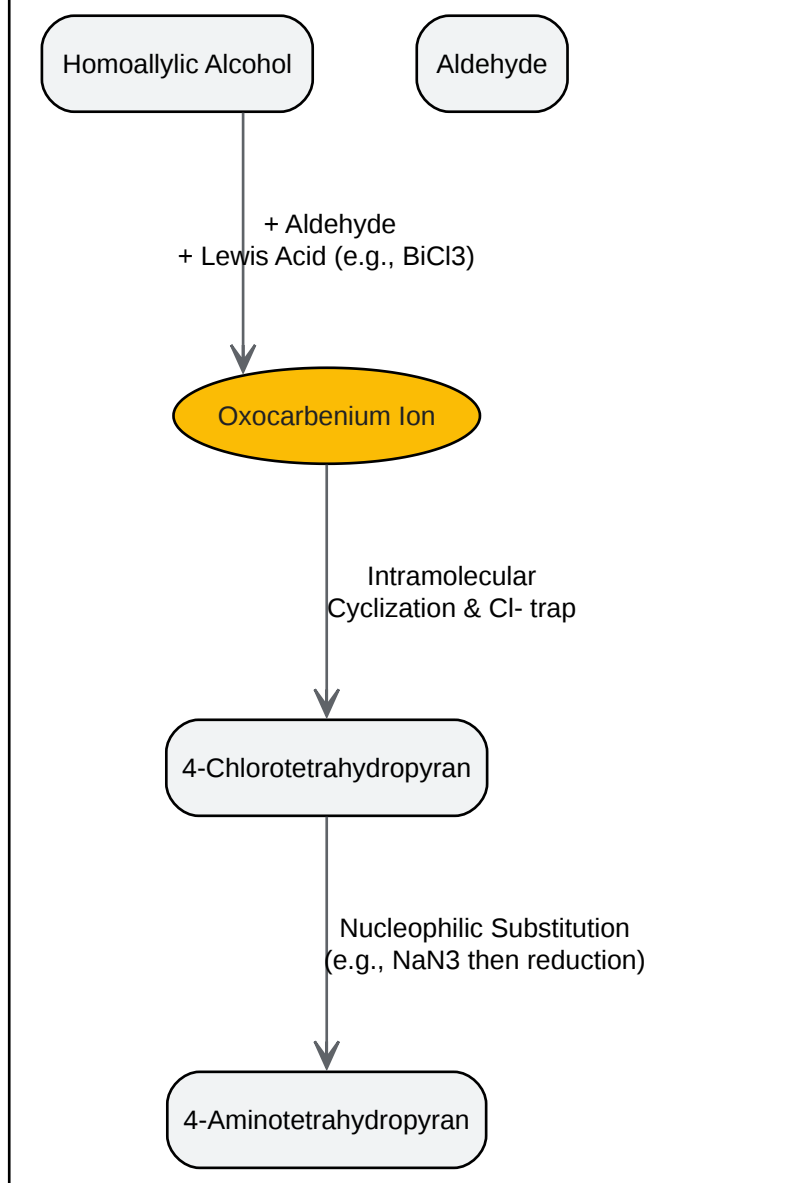
II. Synthesis of Scaffolds

The synthetic accessibility of a scaffold is a crucial consideration in drug development. Both aminotetrahydropyran and aminocyclohexanol scaffolds can be prepared through various synthetic routes, including stereoselective methods.

A. Synthesis of Aminotetrahydropyran Scaffolds

A common and versatile method for the synthesis of substituted tetrahydropyrans is the Prins cyclization.^{[4][5]} This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. The resulting oxocarbenium ion undergoes intramolecular cyclization to form the tetrahydropyran ring. To introduce an amino group at the 4-position, a subsequent functional group transformation is typically required.

Prins Cyclization for 4-Substituted Tetrahydropyran



Chemoenzymatic Synthesis of 4-Aminocyclohexanol

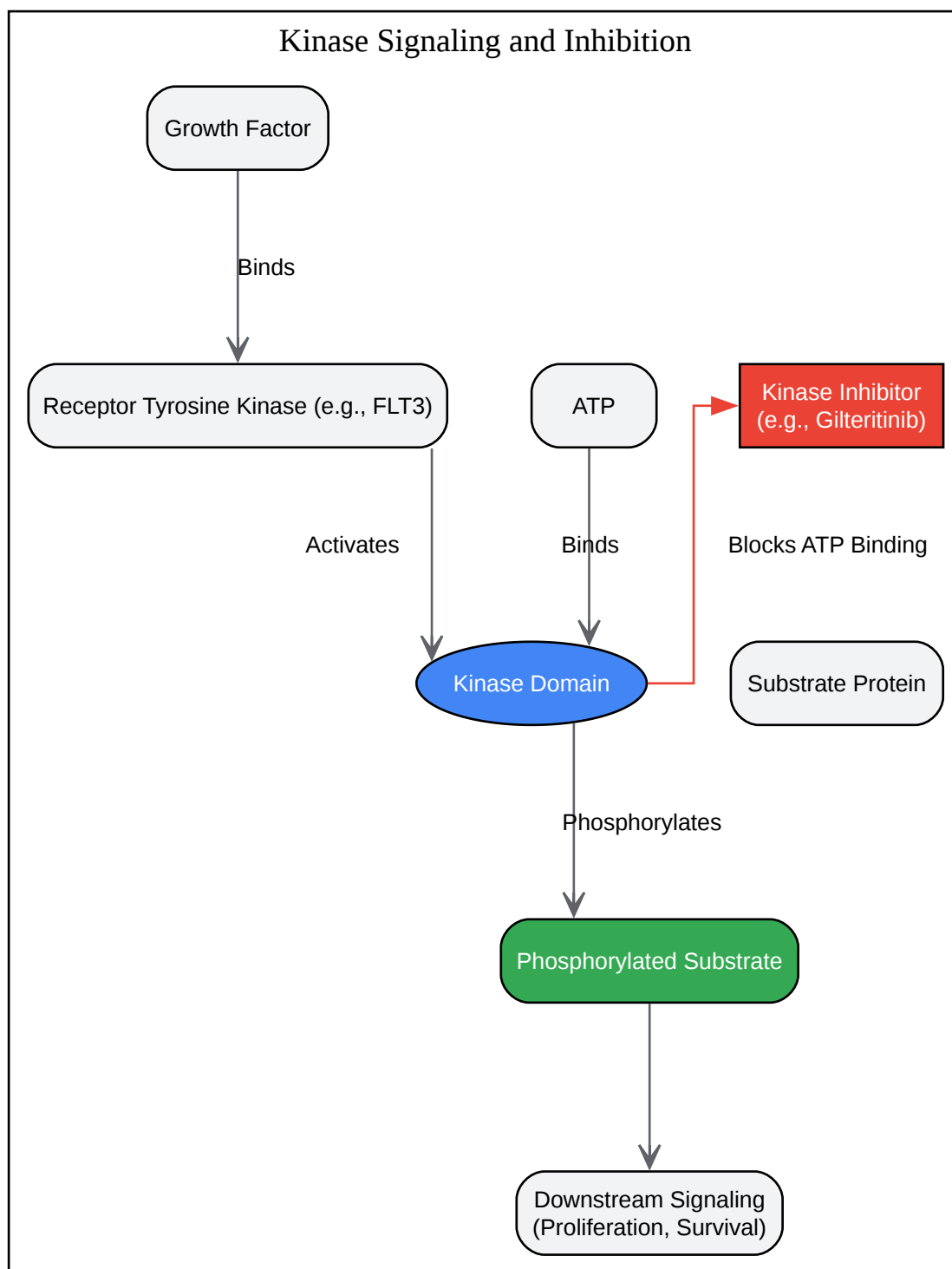
1,4-Cyclohexanedione

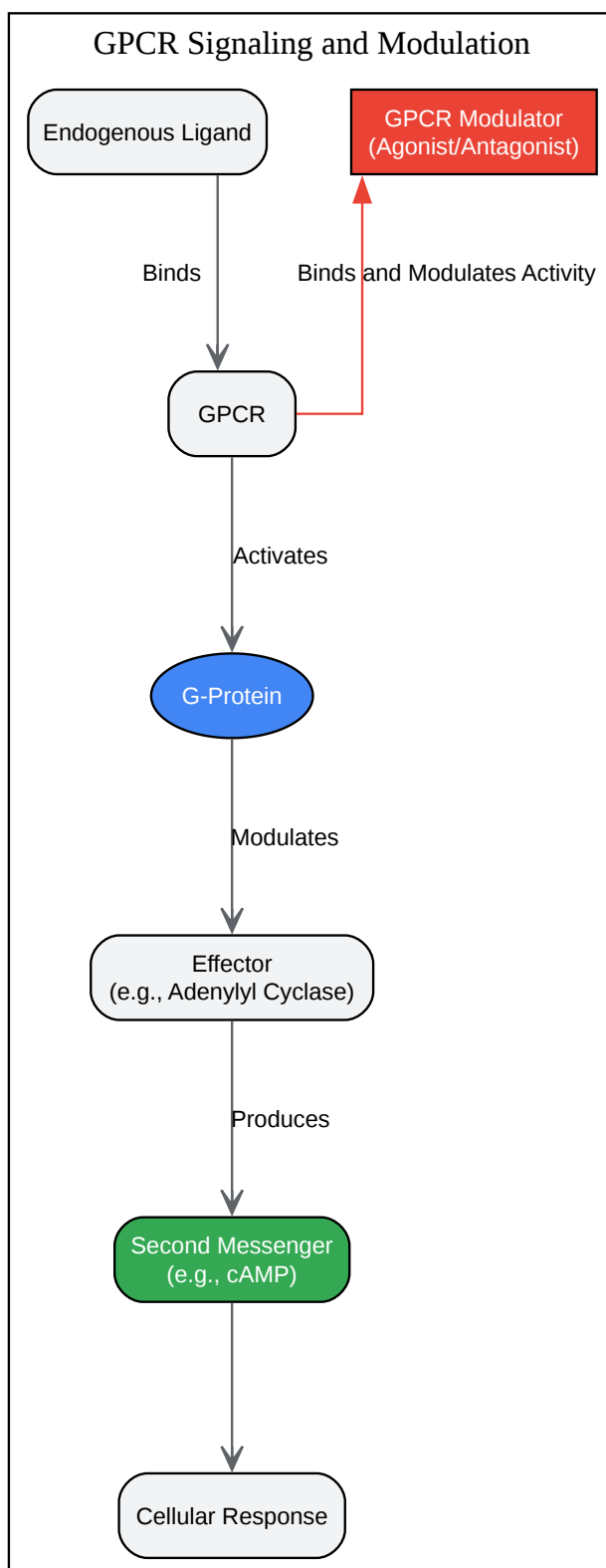
Keto Reductase (KRED)
+ Cofactor

4-Hydroxycyclohexanone

Amine Transaminase (ATA)
+ Amine Donor

cis/trans-4-Aminocyclohexanol





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